molecular formula C14H30ClNO2 B13769059 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride CAS No. 74038-54-3

2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride

Cat. No.: B13769059
CAS No.: 74038-54-3
M. Wt: 279.84 g/mol
InChI Key: JUYHQBIYLJISDR-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride is a chemical compound with the molecular formula C14H29NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a diethylamino group and an ethylhexanoate moiety.

Preparation Methods

The synthesis of 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride typically involves the reaction of 2-(Diethylamino)ethanol with 2-ethylhexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride involves its interaction with specific molecular targets. The diethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways .

Comparison with Similar Compounds

Similar compounds to 2-(Diethylamino)ethyl 2-ethylhexanoate hydrochloride include:

    2-(Diethylamino)ethanol: Known for its use as a solvent and in the preparation of quaternary ammonium salts.

    2-(Diethylamino)ethanethiol: Used in the deprotection of aromatic methyl ethers.

    Ethanethiol, 2-(diethylamino)-: Utilized in various organic synthesis reactions.

Compared to these compounds, this compound is unique due to its specific ester structure, which imparts different chemical properties and reactivity.

Properties

CAS No.

74038-54-3

Molecular Formula

C14H30ClNO2

Molecular Weight

279.84 g/mol

IUPAC Name

diethyl-[2-(2-ethylhexanoyloxy)ethyl]azanium;chloride

InChI

InChI=1S/C14H29NO2.ClH/c1-5-9-10-13(6-2)14(16)17-12-11-15(7-3)8-4;/h13H,5-12H2,1-4H3;1H

InChI Key

JUYHQBIYLJISDR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)OCC[NH+](CC)CC.[Cl-]

Origin of Product

United States

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